
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene is an organic compound with a complex structure that includes both cyclopentadiene and heptadiene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene can be achieved through a multi-step process involving the formation of the heptadiene moiety followed by cyclization. One common method involves the Wittig reaction, where (methallylidene)triphenylphosphorane reacts with an appropriate aldehyde to form the heptadiene intermediate . This intermediate can then undergo cyclization under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents play a crucial role in the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6-Trimethyl-1,5-heptadien-4-ol: Shares a similar heptadiene structure but differs in functional groups.
1,5-Heptadien-4-one, 3,3,6-trimethyl-: Another related compound with a ketone functional group.
Uniqueness
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene is unique due to its combination of cyclopentadiene and heptadiene moieties, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
87648-96-2 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(2-ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H26O/c1-7-18-14(4)16(15-10-8-9-11-15)17(5,6)12-13(2)3/h8-10,16H,2,4,7,11-12H2,1,3,5-6H3 |
InChI-Schlüssel |
HUDJMLGGFOWTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C(C1=CC=CC1)C(C)(C)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


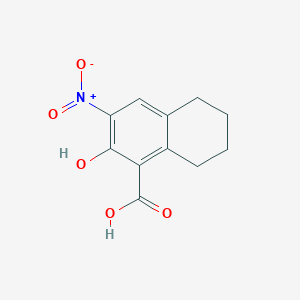
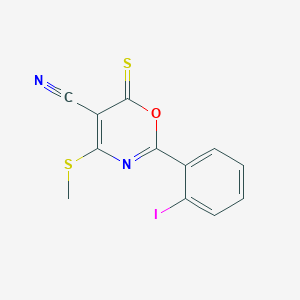
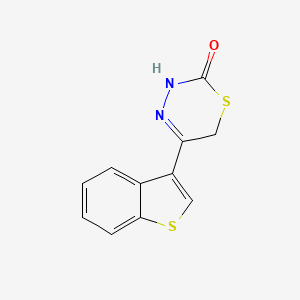


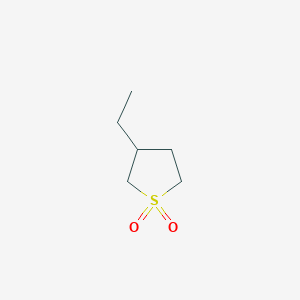
![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
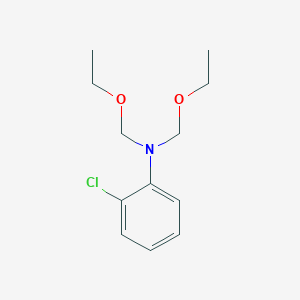
![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
